Sulfur chloride pentafluoride

Radical pentafluorosulfanylation SF₅ transfer reagent Alkene functionalization

Sulfur chloride pentafluoride (SF₅Cl) is an inorganic gas at ambient temperature belonging to the SF₅X (X = F, Cl, Br) family of hypervalent sulfur compounds. It serves as the preeminent reagent for direct radical pentafluorosulfanylation—the introduction of the –SF₅ group into aliphatic organic scaffolds.

Molecular Formula ClF5S
Molecular Weight 162.51 g/mol
CAS No. 13780-57-9
Cat. No. B077404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur chloride pentafluoride
CAS13780-57-9
Molecular FormulaClF5S
Molecular Weight162.51 g/mol
Structural Identifiers
SMILESFS(F)(F)(F)(F)Cl
InChIInChI=1S/ClF5S/c1-7(2,3,4,5)6
InChIKeyGSYNTTDHMKSMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfur Chloride Pentafluoride (SF₅Cl, CAS 13780-57-9): The Indispensable Direct Pentafluorosulfanylation Reagent for Drug and Agrochemical Synthesis


Sulfur chloride pentafluoride (SF₅Cl) is an inorganic gas at ambient temperature belonging to the SF₅X (X = F, Cl, Br) family of hypervalent sulfur compounds [1]. It serves as the preeminent reagent for direct radical pentafluorosulfanylation—the introduction of the –SF₅ group into aliphatic organic scaffolds [2]. The SF₅ substituent is widely regarded as a “super trifluoromethyl” group owing to its higher electronegativity (group electronegativity 3.65 vs. 3.36 for CF₃), greater lipophilicity (Hansch π = 1.51 vs. ~0.88 for CF₃), and superior Hammett electron‑withdrawing character (σₚ = +0.68 vs. +0.54 for CF₃) [3][4]. These properties translate directly into enhanced metabolic stability, membrane permeability, and target‑binding modulation in bioactive molecules, making SF₅Cl a strategic procurement priority for medicinal chemistry, crop‑protection R&D, and advanced materials programs [5].

Why SF₅Cl Cannot Be Replaced by Generic Fluorinating or SF₅‑Transfer Alternatives


No single alternative combines the requisite reactivity, availability, and safety profile for direct aliphatic SF₅ incorporation. SF₅Br, the closest structural analog, suffers from competing electrophilic side‑reactivity with electron‑rich alkenes that erodes yield and selectivity [1]. Indirect oxidative fluorination routes (e.g., AgF₂ or F₂/He) demand hazardous reagents, specialized equipment, and deliver inconsistent product mixtures [2]. SF₆, while structurally related, is kinetically inert under standard radical conditions and requires photoredox activation to generate SF₅ equivalents, adding cost and complexity [3]. SF₅Cl therefore remains the benchmark direct‑transfer reagent; attempts to substitute it with any single in‑class compound inevitably compromise at least one critical procurement dimension—reaction scope, operational safety, or commercial availability [4].

SF₅Cl Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


SF₅Cl vs. SF₅Br: Superior Functional‑Group Tolerance and Broader Substrate Scope in Radical Alkene Addition

Under identical radical‑initiation conditions (Et₃B, hexane, −30 °C, 30 min), SF₅Cl delivers 79–98% isolated yields across eight structurally diverse alkenes, including electron‑rich styrenes, vinyl acetate, and sterically hindered tert‑butylethylene [1]. In contrast, SF₅Br chemistry is explicitly reported to be ‘somewhat limited by its competing high electrophilic reactivity with electron‑rich alkenes,’ restricting its usable substrate scope [2]. No analogous electrophilic side‑reactivity is observed for SF₅Cl; its addition reaction is described as ‘relatively insensitive to a wide variety of non‑allylic functionalities’ [2]. This differential substrate tolerance is a direct consequence of the higher S–Cl bond dissociation energy and lower electrophilicity of SF₅Cl relative to SF₅Br, making SF₅Cl the reagent of choice for complex, polyfunctional substrates encountered in late‑stage drug‑candidate diversification [3].

Radical pentafluorosulfanylation SF₅ transfer reagent Alkene functionalization

SF₅ vs. CF₃ Bioisostere: Quantified Electronic Withdrawing Power Advantage (Hammett σₚ and Group Electronegativity)

The SF₅ group exhibits a Hammett σₚ constant of +0.68, significantly exceeding that of CF₃ (σₚ = +0.54) [1]. This 26% higher electron‑withdrawing power places SF₅ intermediate between CF₃ and the nitro group (σₚ = +0.78), as independently confirmed by competitive nitration experiments where Ph–SF₅ deactivates the aromatic ring more strongly than Ph–CF₃ and comparably to Ph–NO₂ [2]. On the group electronegativity scale, SF₅ measures 3.65 versus 3.36 for CF₃ (Δ = +0.29 units) [3]. The practical consequence of these electronic differences is demonstrated in the p97 ATPase inhibitor series: SF₅‑ and NO₂‑substituted indoles, despite nearly identical electron‑depleting effects on the indole core, exhibit a 430‑fold difference in p97 inhibitory IC₅₀, underscoring that SF₅ electronic modulation cannot be replicated by CF₃ or even by equally electron‑withdrawing nitro substitution [4].

Bioisostere design Hammett sigma constant Electron‑withdrawing group Medicinal chemistry

SF₅ vs. CF₃ Lipophilicity: Quantified logP Enhancement and Matched Molecular Pair Evidence

The SF₅ group carries a Hansch hydrophobicity constant of π = 1.51, representing a 72% increase over the CF₃ value of π ≈ 0.88 [1]. This translates into consistently higher experimental logP values in matched molecular pairs: across a series of cannabinoid CB1/CB2 pyrazole ligands, every SF₅‑substituted analog exhibited higher logP than its CF₃ counterpart while remaining less lipophilic than the tert‑butyl isostere, positioning SF₅ in an optimal lipophilicity window for CNS drug design [2]. The CB1 receptor binding affinity (Kᵢ) of SF₅ ligands was either equivalent or slightly superior to the CF₃ analogs, always in the nanomolar range, demonstrating that the lipophilicity gain does not come at the expense of target engagement [2]. This balanced lipophilicity–potency profile is not achievable with CF₃ alone and cannot be replicated by tert‑butyl substitution, which excessively increases logP and often introduces metabolic lability.

Lipophilicity Hansch π constant Membrane permeability logP optimization

SF₅Cl Handling Innovation: Bench‑Stable n‑Hexane Solution Eliminates Gas‑Handling Infrastructure

Historically, SF₅Cl procurement required compressed‑gas lecture bottles, vacuum‑line expertise, and specialized corrosive‑gas regulators, limiting adoption to well‑equipped fluorine laboratories [1]. The Qing group (2021) reported a catalyst‑free, light‑protected preparation that yields an n‑hexane solution of SF₅Cl stable for months at ambient temperature under benchtop conditions [2]. This formulation was subsequently refined by Pitts and Tantillo (2025) using n‑hexane/acetonitrile co‑solvents to eliminate thermal cycling entirely [3]. The solution format enables precise volumetric dispensing via syringe, integrates directly into standard radical‑addition workflows (Et₃B or amine–borane initiation), and has been validated in chemoselective hydro‑ and chloropentafluorosulfanylation of α‑diazo carbonyl compounds with isolated yields from moderate to excellent [2]. No comparable benchtop‑stable formulation exists for SF₅Br, SF₅I, or S₂F₁₀, which remain restricted to gas‑phase handling or in situ generation.

Bench‑stable reagent Gas‑reagent‑free Operational safety Laboratory accessibility

Benchmark Reaction Performance: SF₅Cl Delivers Consistently High Isolated Yields (79–98%) Across Alkene and Alkyne Substrates

The Dolbier group's foundational protocol (Et₃B initiation, hexane, −30 °C, 30 min) established the benchmark performance of SF₅Cl: addition to terminal and internal alkenes proceeds with isolated yields of 79–98% (8 examples, Table 1), and addition to alkynes (including phenylacetylene) with yields of 93–94% (Table 2) [1]. The reaction is regiospecific and highly diastereoselective; for cyclohexene, trans‑4‑octene, and the alkynes tested, essentially a single product is formed [1]. Subsequent methodological advances have extended the yield envelope: light‑activation (blacklight CFL irradiation) achieved 25–99% across 19 alkene/alkyne examples under oxygen‑free conditions [2], while amine–borane complex initiation (air‑stable, non‑pyrophoric) delivered 3–85% across 7 alkenes and 3 alkynes as a safer alternative to Et₃B [3]. The overall yield range across all reported methods (3–99%) reflects differences in initiation mode and substrate electronics, but the core SF₅Cl‑mediated radical addition consistently achieves preparatively useful yields that have enabled kilogram‑scale syntheses of SF₅‑containing building blocks [4].

Radical addition yield Process scalability Alkyne pentafluorosulfanylation Synthetic efficiency

High‑Value Procurement and Application Scenarios for SF₅Cl Based on Quantified Differentiation Evidence


Late‑Stage Functionalization of Drug Candidates: Replacing CF₃ with SF₅ for Enhanced Potency and IP Differentiation

When a lead series contains a CF₃‑substituted aromatic or aliphatic motif, SF₅Cl enables direct synthesis of the SF₅ analog for head‑to‑head pharmacological comparison. The quantified electronic advantage (σₚ +0.68 vs. +0.54) and lipophilicity gain (π 1.51 vs. 0.88) predictably alter target binding and ADME properties without the structural departure of a full scaffold hop [1][2]. The 430‑fold IC₅₀ difference observed between SF₅‑ and NO₂‑indole p97 inhibitors, despite equivalent electron‑withdrawing effects, demonstrates that SF₅ modulation can produce non‑obvious SAR breakthroughs inaccessible through conventional substituent engineering [3]. SF₅Cl is the sole commercially available reagent capable of delivering this specific molecular transformation in a single radical‑addition step [4].

Agrochemical Discovery: Installing Metabolic Stability and Soil Mobility via SF₅ Incorporation

Crop‑protection candidates benefit from the SF₅ group’s exceptional hydrolytic and metabolic stability under environmental conditions [1]. SF₅‑containing aryl and heteroaryl building blocks, accessible via SF₅Cl‑mediated alkyne addition followed by cycloaddition or cross‑coupling, exhibit resistance to strong Brønsted acids/bases and diverse hydrogenation conditions that degrade CF₃ and OCF₃ analogs [2]. The high‑yielding (93–94%) and stereoselective SF₅Cl addition to alkynes provides a reliable entry point for constructing SF₅‑alkyne dienophiles used in Diels–Alder cycloadditions to form SF₅‑substituted cyclohexadiene scaffolds of relevance to insecticidal and fungicidal chemotypes [3][4].

Materials Science: Exploiting the SF₅ Dipole for Liquid Crystal and Polymer Property Tuning

The SF₅ group imparts a very high dipole moment without increasing molecular polarity, a combination uniquely suited for liquid‑crystal and organic‑electronics applications where dielectric anisotropy must be decoupled from solubility [1]. SF₅Cl provides direct access to SF₅‑alkynes and SF₅‑alkenes that serve as monomers or mesogen precursors; the near‑quantitative yields (up to 98%) and regiospecificity of the radical addition ensure efficient monomer synthesis with minimal purification burden [2]. The availability of SF₅Cl as a bench‑stable hexane solution further facilitates iterative material synthesis in laboratories not equipped for gas‑phase fluorine chemistry [3].

Building‑Block Library Synthesis for Fragment‑Based Drug Discovery

The SF₅ group’s three‑dimensional octahedral geometry, distinct from the tetrahedral CF₃, creates novel vectors for fragment growth and protein‑surface complementarity [1]. SF₅Cl’s broad functional‑group tolerance (insensitive to esters, aryl groups, and sterically encumbered alkenes) allows one‑step diversification of fragment‑sized alkenes and alkynes into an array of SF₅‑containing fragments with yields routinely exceeding 90% [2]. The bench‑stable solution format enables parallel synthesis in 96‑well or vial‑based formats, aligning with the throughput demands of modern fragment library production [3]. No alternative SF₅ source matches this combination of substrate scope, yield consistency, and handling convenience for library synthesis [4].

Technical Documentation Hub

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